N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-3-(trifluoromethoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-9-3-2-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBJMWXNMAELKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
A common approach uses an appropriately substituted propanal or propanone derivative as the starting material. For example, a 3-substituted propanone bearing a trifluoromethoxy group can be synthesized or commercially sourced. The trifluoromethoxy group is introduced via electrophilic trifluoromethoxylation reagents or nucleophilic substitution on trifluoromethoxy precursors.
Reductive Amination to Form N-methylpropan-1-amine
The key step is the reductive amination of the carbonyl compound (propanal or propanone derivative) with methylamine. This step is typically catalyzed by hydrogenation catalysts (e.g., Pd/C) or performed using chemical reductants such as sodium cyanoborohydride under mild conditions.
- The molar ratio of carbonyl compound to methylamine is carefully controlled (usually 1:1 to 1:3).
- Reaction conditions are optimized to prevent over-alkylation or side reactions.
- Solvents such as methanol or ethanol are commonly used.
Hydrochloride Salt Formation
After isolation of the free base amine, treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether, isopropanol) yields the hydrochloride salt. This salt form is preferred for its improved stability, crystallinity, and handling properties.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoromethoxylation | Electrophilic trifluoromethoxylation agents; mild temperature (0–25 °C) | 70–85 | Requires careful control to avoid decomposition |
| Reductive amination | Methylamine, Pd/C catalyst, H2 (1–5 atm), methanol, room temp to 50 °C | 80–90 | High selectivity for monoalkylation |
| Hydrochloride salt formation | HCl in isopropanol or ether, room temp | >95 | Crystallization improves purity |
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| Direct Reductive Amination | High yield, mild conditions, simple setup | Requires pure starting materials | Highly feasible, scalable |
| Multi-step Functionalization | Allows introduction of complex substituents | More steps, potential for lower overall yield | Moderate feasibility, higher cost |
| Mannich Reaction (analogous) | High selectivity for amine introduction | More complex reagents, longer synthesis | Used for related compounds, less common here |
Research Findings and Improvements
- Recent patents emphasize mild reaction conditions to increase yield and reduce environmental impact, such as using "debenzylation" instead of "demethylation" to improve selectivity and reduce pollution in related amine syntheses.
- Use of acid catalysts in Mannich-type reactions has been optimized to improve intermediate yields, though this is more common in phenyl-substituted analogs rather than trifluoromethoxy derivatives.
- Purification techniques focus on crystallization of the hydrochloride salt to achieve >99% purity, essential for pharmaceutical applications.
Summary Table of Key Parameters for Preparation
| Parameter | Typical Range/Value | Impact on Product Quality |
|---|---|---|
| Molar ratio (carbonyl:amine) | 1:1 to 1:3 | Affects selectivity and yield |
| Reaction temperature | 0–50 °C | Controls rate and side reactions |
| Catalyst type | Pd/C, Raney Ni | Influences reduction efficiency |
| Solvent | Methanol, ethanol, isopropanol | Solubility and reaction medium |
| Salt formation acid | HCl (anhydrous or aqueous) | Stability and crystallinity of final product |
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
Medicinal Chemistry
N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride is studied for its potential therapeutic effects, particularly as a drug candidate for treating psychiatric disorders such as depression and anxiety. Its structural similarity to established pharmaceuticals like fluoxetine suggests it may exhibit comparable selective serotonin reuptake inhibitor (SSRI) properties .
The trifluoromethoxy group plays a crucial role in modulating the compound's interaction with biological targets. Studies indicate that this compound can effectively penetrate cellular membranes, allowing it to interact with neurotransmitter receptors and enzymes involved in mood regulation .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing other complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions .
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| N-methyl-3-(trifluoromethoxy)propan-1-amine HCl | SSRI activity via serotonin modulation | Depression, anxiety disorders |
| Fluoxetine | SSRI activity via serotonin modulation | Depression, bulimia nervosa |
| Other Trifluoromethyl Compounds | Varies (e.g., receptor binding) | Various psychiatric conditions |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxylation | N-methyl-3-hydroxy-3-(phenyl)propylamine + KOH | 87 |
| Trifluoromethylation | 1-chloro-4-(trifluoromethyl)benzene + DMSO | - |
| Formation of Hydrochloride Salt | Reaction with HCl | - |
Case Study 1: Antidepressant Efficacy
A study evaluated the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant .
Case Study 2: Neurotransmitter Interaction
Research focused on the interaction of this compound with serotonin receptors demonstrated enhanced binding affinity due to the trifluoromethoxy group. This interaction profile supports its candidacy for treating serotonin-related disorders .
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other aryloxy- or heteroaryloxy-substituted propan-1-amine derivatives. Key differentiating factors include substituent electronic effects, steric bulk, and pharmacological targets.
Table 1: Structural and Molecular Comparison
Pharmacological and Therapeutic Differences
- N-methyl-3-(trifluoromethoxy)propan-1-amine HCl : Primarily an intermediate; its trifluoromethoxy group may contribute to enhanced blood-brain barrier penetration in derived drugs .
- Duloxetine HCl: Targets serotonin (SERT) and norepinephrine (NET) transporters for major depressive disorder and neuropathic pain. The naphthalenyloxy and thiophene groups enhance dual reuptake inhibition .
- Fluoxetine HCl: Selective for SERT due to its 3-(trifluoromethyl)phenoxy group, used in depression and OCD .
- Atomoxetine HCl: Selective NET inhibition for ADHD; its 2-methylphenoxy group reduces serotonin affinity .
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~1.8) compared to Duloxetine (logP ~4.2) and Fluoxetine (logP ~4.1), influencing tissue distribution .
Table 2: Key Physicochemical and Pharmacokinetic Parameters
| Parameter | N-methyl-3-(trifluoromethoxy)propan-1-amine HCl | Duloxetine HCl | Fluoxetine HCl |
|---|---|---|---|
| logP (Predicted) | 1.8 | 4.2 | 4.1 |
| Water Solubility | Moderate (DMSO soluble) | Low | Low |
| Plasma Protein Binding | Not reported | >90% | 95% |
| Half-life (Derived Drugs) | N/A | 12 hours | 4–6 days |
Biological Activity
N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which significantly influences its biological activity. The presence of this group enhances the lipophilicity and stability of the molecule, allowing for better interaction with biological targets. Its chemical structure can be summarized as follows:
- Chemical Formula : C₄H₈ClF₃NO
- Molecular Weight : 175.56 g/mol
- CAS Number : 1356113-11-5
This compound is believed to interact with various molecular targets within biological systems. The trifluoromethoxy group contributes to its binding affinity and selectivity towards specific enzymes and receptors, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter uptake, similar to other trifluoromethyl-containing compounds.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit selective activity against pathogens such as Chlamydia and other bacteria .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In a study focused on its derivatives, compounds containing the trifluoromethoxy group showed significant activity against Chlamydia, highlighting the importance of this substituent in enhancing biological efficacy .
| Compound | Activity Against Chlamydia | IC50 (μg/mL) |
|---|---|---|
| N-methyl-3-(trifluoromethoxy)propan-1-amine | Moderate | 32 |
| Derivative A | High | 8 |
| Derivative B | Low | >64 |
Antidepressant Effects
Another area of interest is the potential antidepressant activity of this compound. Similar compounds with trifluoromethyl groups have been shown to inhibit serotonin uptake, suggesting a possible mechanism for mood regulation .
Case Studies and Research Findings
- Antichlamydial Activity : A study demonstrated that derivatives of N-methyl-3-(trifluoromethoxy)propan-1-amine exhibited varying degrees of antichlamydial activity, emphasizing the role of electron-withdrawing groups in enhancing potency against bacterial infections .
- Pharmacological Research : In pharmacological assessments, compounds with the trifluoromethoxy group were evaluated for their effects on neurotransmitter systems. Results indicated that these compounds could influence serotonin and dopamine pathways, which are critical in mood disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethoxy groups can be introduced via coupling reactions using trifluoromethylating agents like (trifluoromethyl)copper complexes. Optimization includes adjusting reaction temperatures (e.g., 0–25°C for sensitive intermediates) and selecting reducing agents (e.g., sodium borohydride for selective amine formation). Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the trifluoromethoxy (-OCF₃) group’s absence of proton signals and its deshielding effect on adjacent carbons (~δ 110–120 ppm in ¹³C NMR). The methylamine proton (N-CH₃) appears as a singlet near δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : Look for the molecular ion [M+H]⁺ and chlorine isotopic pattern (due to HCl salt). Fragmentation patterns may reveal loss of the trifluoromethoxy group (e.g., m/z corresponding to [M−OCF₃]⁺) .
Q. How can researchers ensure compound purity, particularly regarding common impurities?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to separate impurities. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves polar byproducts. Compare retention times against known impurity standards (e.g., desmethyl or hydroxylated derivatives). Quantify impurities via calibration curves, ensuring ≤0.1% for critical intermediates .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (nM–mM) to identify non-linear effects.
- Metabolic Stability : Use hepatic microsomes to assess if discrepancies arise from rapid metabolism in certain models. LC-MS/MS quantifies parent compound and metabolites .
- Receptor Profiling : Employ radioligand binding assays against related targets (e.g., serotonin/norepinephrine transporters) to confirm specificity .
Q. How can enantiomeric purity be controlled during synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to achieve >99% enantiomeric excess (ee).
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (hexane:isopropanol) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions at different pH levels (e.g., pH 2–9) to identify hydrolysis-prone bonds (e.g., trifluoromethoxy group).
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the C-O bond in -OCF₃ to assess thermal stability. Compare with experimental thermogravimetric analysis (TGA) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
